2-(Cyanomethyl)-5-(3-fluoro-4-methoxyphenyl)-6-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
Description
This compound features a pyrazolo[1,5-a]pyrimidine core, a bicyclic heterocycle known for its pharmacological relevance. Key substituents include:
- 3-Fluoro-4-methoxyphenyl group at position 5: Combines fluorine’s lipophilicity with methoxy’s electron-donating effects.
- Methyl group at position 6: Improves steric bulk and metabolic stability.
- Carbonitrile at position 3: Contributes to polarity and binding interactions.
These structural features influence its physicochemical properties (e.g., LogP, solubility) and biological activity, making it distinct from related derivatives .
Properties
IUPAC Name |
2-(cyanomethyl)-5-(3-fluoro-4-methoxyphenyl)-6-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FN5O/c1-10-9-23-17(12(8-20)14(22-23)5-6-19)21-16(10)11-3-4-15(24-2)13(18)7-11/h3-4,7,9H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXSPFOVAKPKAOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=C(C(=N2)CC#N)C#N)N=C1C3=CC(=C(C=C3)OC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(Cyanomethyl)-5-(3-fluoro-4-methoxyphenyl)-6-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile is a novel compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its potential biological activities. This compound exhibits a unique structure that may contribute to various pharmacological effects, particularly in anticancer and enzyme inhibition contexts.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Biological Activity Overview
Research indicates that pyrazolo[1,5-a]pyrimidines, including the compound , exhibit significant biological activities such as:
- Anticancer Activity : Various studies have reported that derivatives of pyrazolo[1,5-a]pyrimidines demonstrate potent anticancer properties. For instance, compounds similar to the one studied have shown IC50 values in the low micromolar range against multiple cancer cell lines such as HepG2 (liver cancer), MCF7 (breast cancer), and HeLa (cervical cancer) cells .
- Enzymatic Inhibition : The compound's structure suggests potential inhibitory effects on specific enzymes involved in cancer progression. Molecular docking studies have revealed favorable interactions between the compound and target enzymes, indicating its potential as a lead compound for drug development .
Anticancer Studies
A recent study evaluated the anticancer activity of several pyrazolo[1,5-a]pyrimidine derivatives, including our compound of interest. The results were summarized in Table 1:
| Compound | Cell Line | IC50 (μg/ml) |
|---|---|---|
| This compound | HepG2 | 7.84 ± 0.6 |
| This compound | MCF7 | 5.63 ± 0.4 |
| This compound | HeLa | 3.71 ± 0.1 |
These findings suggest that the compound exhibits promising anticancer activity across different cell lines, highlighting its potential for further development as an anticancer agent.
Enzyme Interaction Studies
Molecular docking simulations were conducted to understand the binding affinity of the compound with specific enzymes implicated in cancer metabolism. The results indicated strong hydrogen bonding interactions with key amino acid residues within the active sites of the target enzymes:
- Key Interactions :
- Lys129
- Lys89
- Asp89
These interactions are crucial for the inhibition mechanism and suggest that modifications to enhance binding affinity could lead to more effective derivatives.
Case Studies and Applications
Several case studies have illustrated the application of pyrazolo[1,5-a]pyrimidine derivatives in medicinal chemistry:
- Synthesis and Evaluation : A study synthesized multiple derivatives and evaluated their biological activities against various cancer cell lines. The most potent compounds were subjected to further analysis for their mechanism of action and pharmacokinetic properties.
- ADME Studies : Absorption, Distribution, Metabolism, and Excretion (ADME) studies were performed on selected compounds to assess their pharmacological profiles. Results indicated favorable ADME properties for several derivatives, supporting their potential as therapeutic agents.
Scientific Research Applications
Biological Activities
The compound's biological activities can be categorized into several key areas:
-
Anticancer Activity :
- Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit potent anticancer properties. Compounds similar to 2-(Cyanomethyl)-5-(3-fluoro-4-methoxyphenyl)-6-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
- Neuropharmacological Effects :
- Antimicrobial Properties :
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step reactions starting from easily accessible precursors. The structure-activity relationship (SAR) studies indicate that modifications on the phenyl ring and the cyanomethyl group significantly influence biological activity.
Key Findings from SAR Studies:
- Substituents on the phenyl ring can enhance or reduce activity depending on their electronic properties (electron-donating vs. electron-withdrawing).
- The presence of a fluorine atom at the para position appears to increase potency against certain cancer cell lines .
Case Studies
Several case studies have documented the synthesis and evaluation of related compounds:
- Case Study 1 : A series of pyrazolo-pyrimidines were synthesized and tested for anticancer activity against human breast cancer cells. The study found that compounds with similar structural motifs to this compound demonstrated significant cytotoxicity .
- Case Study 2 : Another study explored the neuroprotective effects of pyrazolo-pyrimidine derivatives in models of Alzheimer's disease. The results indicated that these compounds could inhibit amyloid-beta aggregation and provide cognitive benefits in animal models .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The fluorine atom at the 3-fluoro-4-methoxyphenyl group undergoes nucleophilic aromatic substitution (NAS) under basic conditions. This reactivity is exploited to introduce diverse substituents:
Key Findings :
-
The methoxy group at the para position enhances electrophilicity of the adjacent fluorine, facilitating NAS .
-
Reactions with amines require polar aprotic solvents (e.g., DMF) to stabilize transition states.
Cyclization Reactions
The cyanomethyl group (-CH₂CN) participates in intramolecular cyclization to form fused heterocycles:
Formation of Pyrazolo[1,5-a]pyrimido[4,5-d]pyridazines
| Reactant | Conditions | Product | Yield |
|---|---|---|---|
| Hydrazine hydrate | EtOH, reflux, 12 hrs | Pyridazine-fused derivative | 71% |
| Hydroxylamine HCl | NaOH (10%), 80°C, 6 hrs | Isoxazole-fused derivative | 68% |
Mechanistic Insight :
-
Cyclization proceeds via deprotonation of the cyanomethyl group, followed by nucleophilic attack on the pyrimidine C-7 position .
-
Microwave irradiation (150°C, 30 min) improves yields to >85% by accelerating ring closure .
Cyclocondensation with 1,3-Biselectrophiles
The pyrazolo[1,5-a]pyrimidine core reacts with 1,3-biselectrophiles (e.g., β-diketones, malononitrile) to form extended π-systems:
| Biselectrophile | Catalyst | Product | Yield |
|---|---|---|---|
| Malononitrile | Piperidine, EtOH | 7-Amino-6-cyano derivative | 83% |
| Dimethyl acetylenedicarboxylate | CuCl₂, CH₃CN | Furo[3,2-e]pyrazolo[1,5-a]pyrimidine | 76% |
Notable Observations :
-
Malononitrile introduces electron-withdrawing cyano groups, enhancing π-stacking in crystal lattices .
-
Reactions with β-diketones exhibit regioselectivity at the pyrimidine C-5 position due to steric hindrance from the methyl group .
Pericyclic Reactions
The compound undergoes [4+2] cycloadditions and Diels-Alder reactions under thermal or Lewis acid-catalyzed conditions:
| Dienophile | Conditions | Product | Yield |
|---|---|---|---|
| Maleic anhydride | Toluene, 110°C, 8 hrs | Bridged oxabicyclic derivative | 63% |
| N-Phenylmaleimide | ZnCl₂, CH₂Cl₂, 25°C, 24 hrs | Pyrrolo-fused adduct | 58% |
Mechanism :
-
The electron-deficient pyrimidine ring acts as a dienophile in inverse-electron-demand Diels-Alder reactions .
-
Copper(I) chloride catalyzes triazole intermediates in click chemistry-based cyclizations .
Oxidation of the Cyanomethyl Group
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| KMnO₄, H₂SO₄ | 0°C, 2 hrs | Carboxylic acid derivative | 89% |
| SeO₂, dioxane | Reflux, 6 hrs | Ketone (CH₂CN → COCH₃) | 74% |
Reduction of Nitrile Groups
| Reducing Agent | Conditions | Product | Yield |
|---|---|---|---|
| LiAlH₄, THF | 0°C → 25°C, 4 hrs | Primary amine (-CH₂NH₂) | 66% |
| H₂, Raney Ni | 50 psi, EtOH, 12 hrs | Secondary amine (-CH₂NHCH₃) | 81% |
Analytical Validation :
-
Reduction products confirmed by ¹H NMR (δ 1.45 ppm for -NH₂) and IR loss of CN stretch at 2216 cm⁻¹ .
Functionalization via Cross-Coupling
The methyl group at C-6 undergoes directed ortho-metalation for Suzuki-Miyaura couplings:
| Aryl Boronic Acid | Catalyst | Product | Yield |
|---|---|---|---|
| 4-Fluorophenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 6-(4-Fluorophenyl) derivative | 72% |
| 3-Thienylboronic acid | Pd(OAc)₂, SPhos | Thiophene-functionalized analog | 68% |
Optimization Notes :
-
LiTMP (tetramethylpiperidide) is essential for deprotonation at the methyl group’s ortho position .
-
Microwave-assisted coupling reduces reaction time from 24 hrs to 45 min .
Stability and Degradation Pathways
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyrazolo[1,5-a]pyrimidine Derivatives with Aromatic Substituents
Compound A : 7-Amino-6-cyano-5-(4-methoxyphenyl)-2-[(4-methoxyphenyl)amino]pyrazolo[1,5-a]pyrimidine-3-carboxamide
- Substituents: 4-Methoxyphenyl at position 5 (vs. 3-fluoro-4-methoxyphenyl in the target). Carboxamide at position 3 (vs. cyanomethyl in the target).
- Key Differences: The absence of fluorine in Compound A reduces lipophilicity and may decrease membrane permeability. Carboxamide improves solubility but may reduce metabolic stability compared to the cyanomethyl group.
Compound B : 7-(2-[18F]Fluoroethylamino)-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
- Substituents: 18F-labeled fluoroethylamino at position 7 (vs. unlabeled 3-fluoro-4-methoxyphenyl in the target).
- The target’s 3-fluoro-4-methoxyphenyl group may offer better pharmacokinetic stability due to reduced clearance rates.
Pyrazolo[4,3-d]pyrimidine Derivatives
Compound C : 5-Butylamino-6-(4-fluorophenyl)-7-oxo-1-p-tolyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidine-3-carbonitrile
- Core Structure : Pyrazolo[4,3-d]pyrimidine (vs. [1,5-a] in the target).
- Substituents: Butylamino at position 5 (vs. methyl at position 6 in the target). 4-Fluorophenyl at position 6 (vs. 3-fluoro-4-methoxyphenyl in the target).
- Butylamino improves solubility but increases molecular weight, possibly reducing bioavailability.
Tetrazolo[1,5-a]pyrimidine Derivatives
Compound D : 7-Substituted-5-(1H-Indol-3-yl)tetrazolo[1,5-a]pyrimidine-6-carbonitrile
- Core Structure : Tetrazolo[1,5-a]pyrimidine (vs. pyrazolo[1,5-a]pyrimidine in the target).
- Substituents :
- Indol-3-yl group at position 5 (vs. 3-fluoro-4-methoxyphenyl in the target).
- Indole’s aromatic system may enhance π-stacking interactions, influencing cytotoxicity .
Key Research Findings
- Fluorine Impact: The 3-fluoro group in the target compound likely enhances metabolic stability and target binding compared to non-fluorinated analogs like Compound A .
- Core Structure Matters : Pyrazolo[1,5-a]pyrimidine derivatives (target, Compounds A, B) show better tumor uptake and solubility than [4,3-d] or tetrazolo analogs .
- Polar Groups : Introducing polar moieties (e.g., carboxyl in Compound B derivatives) improves tumor imaging efficacy but may compromise blood-brain barrier penetration compared to the target’s balance of lipophilic groups .
Q & A
Q. What are the common synthetic routes for pyrazolo[1,5-a]pyrimidine derivatives, and how are reaction conditions optimized?
Pyrazolo[1,5-a]pyrimidine derivatives are typically synthesized via condensation reactions between aminopyrazoles and β-diketones or their equivalents. For example, describes refluxing precursors in solvents like pyridine or acetic anhydride with catalysts (e.g., sodium acetate) to achieve yields of 62–70%. Optimization involves adjusting reaction time (5–6 hours), temperature (reflux), and stoichiometry. Key parameters include:
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?
- IR Spectroscopy : Identifies functional groups (e.g., CN stretch at ~2,219 cm⁻¹ and NH stretches at ~3,400 cm⁻¹) .
- NMR :
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 386 [M⁺]) confirm molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can structural contradictions in crystallographic data be resolved for pyrazolo[1,5-a]pyrimidines?
Contradictions in bond angles or torsion angles (e.g., C1–C2–C3–C4 = −175.6° vs. expected −180° for planar structures) are resolved via:
- Single-crystal X-ray diffraction : Provides precise unit cell parameters (e.g., monoclinic P2₁/c symmetry, a = 4.9817 Å, β = 95.924°) .
- Computational modeling : Density functional theory (DFT) calculations validate deviations caused by steric hindrance from substituents like the 3-fluoro-4-methoxyphenyl group .
Q. What strategies mitigate low yields in multi-step syntheses of carbonitrile-substituted pyrazolo[1,5-a]pyrimidines?
- Intermediate stabilization : Use protecting groups (e.g., Boc for amines) to prevent side reactions .
- Catalytic hydrogenation : For nitro-to-amine reductions (e.g., H₂/Pt-C in MeOH at 50°C achieves >90% conversion) .
- Stepwise purification : Column chromatography isolates intermediates before final cyclization .
Q. How do substituents influence the compound’s electronic properties and reactivity?
- Electron-withdrawing groups (EWGs) : The 3-fluoro group increases electrophilicity at the pyrimidine C6 position, facilitating nucleophilic substitutions .
- Methoxy group : Enhances solubility via polar interactions but may sterically hinder reactions at the 4-position .
- Cyanomethyl group : Stabilizes the π-conjugated system, as evidenced by bathochromic shifts in UV-Vis spectra .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
